O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate: is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 1,3-dimethylbutoxy group and a phosphorothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 1,3-Dimethylbutoxy Group: The pyridazine ring is then substituted with a 1,3-dimethylbutoxy group. This step often requires the use of a strong base to deprotonate the pyridazine, followed by the addition of the 1,3-dimethylbutyl halide.
Introduction of the Phosphorothioate Group: The final step involves the introduction of the phosphorothioate group. This is typically done by reacting the substituted pyridazine with diethyl phosphorochloridothioate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorothioate moiety, leading to the formation of oxon derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphorus atom, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate involves the inhibition of specific enzymes. The phosphorothioate group interacts with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This interaction disrupts normal cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Comparison
Compared to these similar compounds, O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
53605-02-0 |
---|---|
Molecular Formula |
C14H25N2O4PS |
Molecular Weight |
348.40 g/mol |
IUPAC Name |
diethoxy-[6-(4-methylpentan-2-yloxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H25N2O4PS/c1-6-17-21(22,18-7-2)20-14-9-8-13(15-16-14)19-12(5)10-11(3)4/h8-9,11-12H,6-7,10H2,1-5H3 |
InChI Key |
ZXMFDUSSIIMFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.